2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(2,4-dimethylphenyl)acetamide
Description
This compound is a quinazolinone-based acetamide derivative characterized by:
- Core structure: A quinazolinone ring substituted with a chlorine atom at position 6 and a phenyl group at position 2.
- Acetamide side chain: Linked to the quinazolinone via a methylene group, terminating in an N-(2,4-dimethylphenyl) substituent.
- Key functional groups: The 2-oxo group in the quinazolinone ring and the chloro-phenyl substitution pattern, which influence its physicochemical and biological properties .
The presence of electron-withdrawing (chloro) and electron-donating (methyl) groups in this compound may enhance its metabolic stability and binding affinity to biological targets .
Properties
IUPAC Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2/c1-15-8-10-20(16(2)12-15)26-22(29)14-28-21-11-9-18(25)13-19(21)23(27-24(28)30)17-6-4-3-5-7-17/h3-13H,14H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHORIORCYIVAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(2,4-dimethylphenyl)acetamide is a synthetic organic compound belonging to the quinazolinone class. Its unique molecular structure, characterized by a quinazoline core, positions it as a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Molecular Characteristics
The molecular formula of 2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(2,4-dimethylphenyl)acetamide is , with a molecular weight of approximately 407.87 g/mol. The compound features a chloro substituent and an acetamide moiety that contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H20ClN3O2 |
| Molecular Weight | 407.87 g/mol |
| IUPAC Name | 2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(2,4-dimethylphenyl)acetamide |
Synthesis
The synthesis of this compound typically involves several chemical reactions, including:
- Formation of the quinazoline core : This is achieved through cyclization reactions involving appropriate precursors.
- Substitution reactions : The introduction of chloro and acetamide groups is performed under controlled conditions to ensure high yield and purity.
- Final purification : Techniques such as recrystallization or chromatography are employed to isolate the desired compound.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various disease processes. The quinazolinone core has been shown to inhibit certain kinases, which play critical roles in cell signaling pathways associated with cancer and inflammation.
Biological Activity
Research indicates that 2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(2,4-dimethylphenyl)acetamide exhibits several biological activities:
-
Antitumor Activity : The compound has been studied for its potential in inhibiting tumor growth by targeting specific kinases involved in cancer progression.
- Case Study : A study demonstrated that derivatives of quinazoline compounds showed significant cytotoxic effects on various cancer cell lines, suggesting potential therapeutic applications in oncology .
-
Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Research Findings : In vitro assays revealed that the compound could reduce the production of pro-inflammatory cytokines in activated macrophages .
- Analgesic Properties : Some derivatives have shown promise as analgesics with efficacy comparable to standard pain relief medications like aspirin but with reduced ulcerogenic potential .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with other related compounds in the quinazoline class.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide | Quinazoline core with methoxy substitution | Potential kinase inhibitor |
| N-(4-Chlorophenyl)-2-(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon)thioacetamide | Similar quinazoline structure | Exhibits strong antitumor activity |
Comparison with Similar Compounds
Structural Similarities and Differences
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Quinazolinone Modifications: The target compound’s 2-oxo group is critical for hydrogen bonding, while analogs with dioxo (e.g., ) or thio (e.g., ) groups exhibit altered electronic properties.
- Substituent Effects : The N-(2,4-dimethylphenyl) group in the target compound reduces steric hindrance compared to bulkier substituents like N-(2,4-dichlorophenyl)methyl (). Fluorinated analogs () may offer improved bioavailability due to fluorine’s electronegativity.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
